3-Phenylquinoxaline-2-carboxylic acid
Overview
Description
3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound that features a quinoxaline ring system with a phenyl group at the third position and a carboxylic acid group at the second position.
Mechanism of Action
Mode of Action
Quinoxalines, the class of compounds to which it belongs, have been shown to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 3-Phenylquinoxaline-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines have been shown to be involved in various biological processes, suggesting that this compound may also affect multiple pathways .
Biochemical Analysis
Biochemical Properties
3-Phenylquinoxaline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By inhibiting these enzymes, this compound can modulate inflammatory responses and has potential anti-inflammatory properties . Additionally, this compound can bind to various proteins, altering their conformation and activity. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptation and changes in gene expression, resulting in altered cellular responses . Additionally, the degradation products of this compound may have different biological activities, further influencing its long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to its interaction with cellular enzymes and oxidative stress pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also affected by its binding to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin regulators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylquinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with benzoylformic acid under acidic conditions. This reaction forms the quinoxaline ring system, which is then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, the use of nanocrystalline titania-based sulfonic acid as a catalyst has been reported to be highly efficient for the preparation of quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated phenylquinoxaline derivatives.
Scientific Research Applications
3-Phenylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
Quinoxaline-1,4-dioxide: Shares the quinoxaline core but with additional oxygen atoms, leading to different biological activities.
Quinazoline: Another nitrogen-containing heterocycle with similar structural features but different pharmacological properties.
Phthalazine: Isomeric with quinoxaline, featuring a different arrangement of nitrogen atoms within the ring system.
Uniqueness: 3-Phenylquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group and carboxylic acid functionality allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-phenylquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTASBJYGXIWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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